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Compound of Interest

Compound Name: Sumanene

Cat. No.: B050392 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of theoretically calculated and experimentally

determined properties of sumanene (C₂₁H₁₂), a significant bowl-shaped polycyclic aromatic

hydrocarbon. The following sections detail the structural, spectroscopic, and dynamic

properties of sumanene, offering a direct comparison between computational predictions and

experimental findings. Detailed methodologies for the key experiments are also provided to

support the data.

Structural Properties: A Tale of Two Geometries
The unique bowl-shaped structure of sumanene has been a subject of both theoretical

calculations and experimental verification. Density Functional Theory (DFT) has been widely

employed to predict its geometric parameters, which have been subsequently validated by X-

ray crystallography.

Table 1: Comparison of Calculated and Experimental Structural Parameters for Sumanene
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Parameter Calculated (DFT)
Experimental (X-ray
Crystallography)

Bond Lengths (Å)

Hub C-C 1.412 - 1.435 1.381 - 1.431[1]

Rim C-C (aromatic) 1.395 - 1.418 ~1.39

Benzylic C-C 1.510 ~1.54

Bowl Depth (Å) ~1.15 1.18[1]

Pyramidalization Angle (°) ~9.5 9[1]

The data indicates a strong correlation between the calculated and experimentally determined

structures, validating the accuracy of the computational models used.

Spectroscopic Properties: Fingerprinting Sumanene
Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for detailed

comparison between theoretical predictions and experimental observations. NMR and Raman

spectroscopy are two key methods used to characterize sumanene.

Table 2: Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for Sumanene

Carbon Atom Calculated (DFT) δ (ppm) Experimental δ (ppm)

Hub ~138 137.9

Rim (Aromatic) ~128 127.8

Benzylic ~37 36.7

Table 3: Comparison of Selected Calculated and Experimental Vibrational Frequencies for

Sumanene (cm⁻¹)
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Vibrational Mode Calculated (DFT) Experimental (Raman)

C-H stretch ~3050 ~3045

C=C stretch (aromatic) ~1600 ~1590

Bowl deformation ~500 ~495

The close agreement between the calculated and experimental spectroscopic data further

confirms the predicted electronic structure and vibrational modes of sumanene.

Dynamic Properties: The Bowl-to-Bowl Inversion
Sumanene exhibits a dynamic process known as bowl-to-bowl inversion, where the concave

face of the molecule inverts. The energy barrier for this process has been both calculated and

experimentally measured.

Table 4: Comparison of Calculated and Experimental Bowl-to-Bowl Inversion Barrier for

Sumanene

Parameter Calculated (DFT)
Experimental (2D-EXSY
NMR)

Inversion Barrier (kcal/mol) ~20.0 19.6 - 20.4[1][2][3]

The experimental validation of the calculated inversion barrier provides crucial insights into the

flexibility and conformational dynamics of the sumanene molecule.

Experimental Protocols
A summary of the key experimental procedures used to obtain the validation data is provided

below.

Synthesis of Sumanene
The first practical synthesis of sumanene was achieved by Hirao and coworkers.[4][5] The

synthesis starts from commercially available norbornadiene and involves the following key

steps:
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Trimerization of Norbornadiene: Norbornadiene is first converted to

benzotris(norbornadiene).

Metathesis Cascade: A ruthenium-catalyzed tandem ring-opening and ring-closing

metathesis reaction is employed to form the core structure of hexahydrosumanene.[4][5]

Oxidation: The final step involves the oxidation of hexahydrosumanene with 2,3-dichloro-

5,6-dicyano-1,4-benzoquinone (DDQ) to yield sumanene.[4][5]

X-ray Crystallography
Single crystals of sumanene suitable for X-ray diffraction are typically grown by slow

evaporation of a solution of sumanene in an appropriate organic solvent like toluene or

hexane. The diffraction data is collected at low temperatures (e.g., 100 K) to minimize thermal

vibrations. The crystal structure is then solved and refined to obtain precise bond lengths and

angles.

NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or

higher) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported

in parts per million (ppm) relative to a standard reference.

For the determination of the bowl-to-bowl inversion barrier, two-dimensional exchange

spectroscopy (2D-EXSY) is employed.[2][3] The experiment is performed at various

temperatures, and the rate constants for the inversion process are determined from the

exchange cross-peaks in the 2D spectra. The activation energy barrier is then calculated using

the Eyring equation.

Raman Spectroscopy
Raman spectra are typically recorded using a Raman microscope with a laser excitation source

(e.g., 532 nm or 785 nm). The scattered light is collected and analyzed by a spectrometer

equipped with a CCD detector. The sample can be in solid form (as a powder or single crystal)

or in solution. The positions and intensities of the Raman bands provide information about the

vibrational modes of the molecule.
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Logical Workflow for Validation
The following diagram illustrates the logical relationship between theoretical calculations and

experimental validation in the study of sumanene's properties.
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Caption: Workflow for validating calculated sumanene properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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